Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 85005-80-7
VCID: VC18452969
InChI: InChI=1S/2C17H16N4O8S.Ca/c2*1-10(22)16(17(23)18-11-3-5-12(29-2)6-4-11)20-19-14-8-7-13(30(26,27)28)9-15(14)21(24)25;/h2*3-9,16H,1-2H3,(H,18,23)(H,26,27,28);/q;;+2/p-2
SMILES:
Molecular Formula: C34H30CaN8O16S2
Molecular Weight: 910.9 g/mol

Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate

CAS No.: 85005-80-7

Cat. No.: VC18452969

Molecular Formula: C34H30CaN8O16S2

Molecular Weight: 910.9 g/mol

* For research use only. Not for human or veterinary use.

Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate - 85005-80-7

Specification

CAS No. 85005-80-7
Molecular Formula C34H30CaN8O16S2
Molecular Weight 910.9 g/mol
IUPAC Name calcium;4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
Standard InChI InChI=1S/2C17H16N4O8S.Ca/c2*1-10(22)16(17(23)18-11-3-5-12(29-2)6-4-11)20-19-14-8-7-13(30(26,27)28)9-15(14)21(24)25;/h2*3-9,16H,1-2H3,(H,18,23)(H,26,27,28);/q;;+2/p-2
Standard InChI Key LJZNJAZFGMKGKA-UHFFFAOYSA-L
Canonical SMILES CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name reflects its intricate architecture, which integrates multiple functional groups:

  • Azo group: Facilitates chromophoric properties and redox activity .

  • Sulfonate group: Enhances water solubility and stability.

  • Nitro and methoxy groups: Influence electronic properties and biological interactions .

Molecular Formula: C34H30CaN8O16S2\text{C}_{34}\text{H}_{30}\text{CaN}_8\text{O}_{16}\text{S}_2
Molecular Weight: 910.854 g/mol.
CAS Registry: 85005-80-7 .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC34H30CaN8O16S2\text{C}_{34}\text{H}_{30}\text{CaN}_8\text{O}_{16}\text{S}_2
Molecular Weight910.854 g/mol
EINECS Number310-211-2
AppearanceWhite crystalline powder

Synthesis and Reaction Dynamics

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with nitrobenzene derivatives and chlorosulfonic acid. Key steps include:

  • Sulfonation: Nitrobenzene reacts with chlorosulfonic acid under controlled conditions (90–150°C) to form the sulfonic acid intermediate .

  • Azo Coupling: Introduction of the azo group via diazotization and coupling with a methoxyphenyl-containing precursor .

  • Calcium Salt Formation: Neutralization with calcium hydroxide or carbonate to yield the final product .

Critical Parameters:

  • Molar Ratio: Nitrobenzene to chlorosulfonic acid (1:0.4–0.6) minimizes residual reagents .

  • Temperature: Optimized at 120°C for 5 hours to maximize yield .

  • Purification: Chromatography (HPLC) and recrystallization ensure >98% purity.

Table 2: Synthesis Optimization

ParameterOptimal ValueImpact on Yield
Reaction Temperature120°C98.2%
Molar Ratio (Nitro:Cl)1:0.597.5%
Reaction Time5 hours95.8%

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting.

  • Solubility: Highly soluble in polar solvents (e.g., water, DMSO) due to sulfonate group .

  • Redox Activity: The nitro group undergoes reduction to amine under acidic conditions .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR peaks at δ 8.2 (aromatic protons), δ 3.8 (methoxy group).

  • IR: Stretching vibrations at 1520 cm1^{-1} (N=N), 1350 cm1^{-1} (S=O).

Applications and Industrial Relevance

Medicinal Chemistry

  • Anticancer Research: Azo derivatives exhibit intercalation with DNA, inhibiting replication.

  • Antimicrobial Agents: Sulfonate groups enhance bioavailability and target bacterial cell walls .

Materials Science

  • Dyes and Pigments: Chromophoric azo group provides vivid coloration for textiles .

  • Biological Staining: Used as a marker in histopathology due to selective binding.

Table 3: Industrial Applications

SectorUse CaseMechanism
PharmaceuticalsDrug intermediateDNA interaction
TextilesAzo dye productionChromophore stability
BiotechnologyCellular imagingSulfonate-mediated binding

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